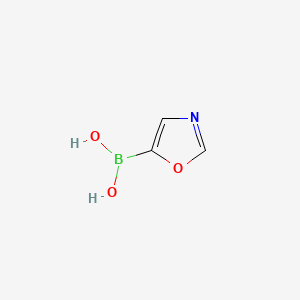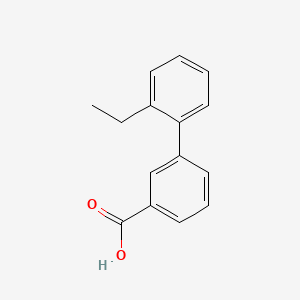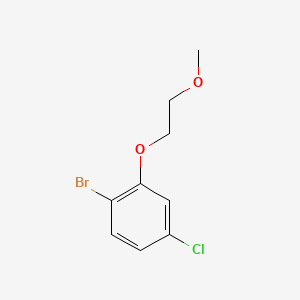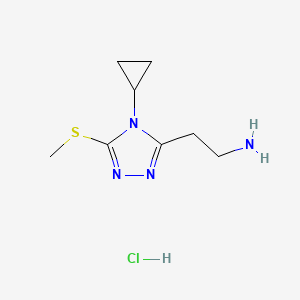
1,3-Oxazol-5-ylboronic acid
Vue d'ensemble
Description
1,3-Oxazol-5-ylboronic acid is a chemical compound with the molecular formula C3H4BNO3 . It has a molecular weight of 112.88 .
Synthesis Analysis
The synthesis of oxazole derivatives has been a subject of interest in recent years due to their wide range of biological activities . Various methods have been developed for the synthesis of oxazoles, including the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .
Molecular Structure Analysis
The molecular structure of 1,3-Oxazol-5-ylboronic acid consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .
Chemical Reactions Analysis
Oxazoles, including 1,3-Oxazol-5-ylboronic acid, have been found to undergo various chemical reactions. For instance, a Regel-type transition-metal-free direct C-2 aroylation of oxazoles with acid chlorides has been reported .
Physical And Chemical Properties Analysis
1,3-Oxazol-5-ylboronic acid is a solid compound that should be stored sealed in a dry environment at 2-8°C .
Applications De Recherche Scientifique
Biological Activities of Oxazole Derivatives
Oxazole derivatives, including 1,3-Oxazol-5-ylboronic acid, have been found to have a wide spectrum of biological activities . These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Role in Medicinal Chemistry
Oxazole, the core structure of 1,3-Oxazol-5-ylboronic acid, is an important heterocyclic nucleus in medicinal chemistry . It’s a part of a large number of drugs and biologically relevant molecules . Oxazole derivatives are a part of several medicinal compounds, including aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
Synthesis of New Chemical Entities
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .
Sensing Applications
Boronic acids, including 1,3-Oxazol-5-ylboronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Role in Pharmaceutical Research
1,3-Oxazole derivatives have been identified as a useful lead for pharmaceuticals . They exhibit a wide variety of pharmacological activities such as analgesics, anti-inflammatory, antimicrobial, anticancer, antidepressants, antidiabetic, and antiobesity .
Photophysical and Photochemical Activities
Oxazole shows potential photophysical and photochemical activities . Therefore, they are used in semiconductor devices like electrophotographic photoreceptors and in non-linear optical materials .
Orientations Futures
Oxazole derivatives, including 1,3-Oxazol-5-ylboronic acid, have been found to possess a wide range of biological activities, which has led to increased interest in their synthesis and potential applications . Future research may focus on further exploring these biological activities and developing new synthesis methods .
Mécanisme D'action
Target of Action
Oxazole derivatives, which include 1,3-oxazol-5-ylboronic acid, have been found to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in a variety of biological effects.
Biochemical Pathways
Oxazole derivatives have been reported to influence a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Oxazolidinones, a class of synthetic antimicrobial agents that include oxazole derivatives, are known to exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
The action of 1,3-Oxazol-5-ylboronic acid can be influenced by various environmental factors. For instance, it has been found to act as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.
Propriétés
IUPAC Name |
1,3-oxazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-5-2-8-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGQBMGNJNEKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CO1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazol-5-ylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)


![[3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B580635.png)






